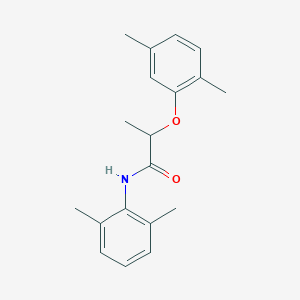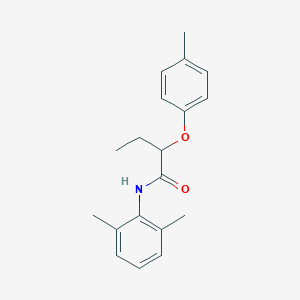![molecular formula C16H20N2O3S2 B250114 methyl 2-({[(cyclopentylcarbonyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B250114.png)
methyl 2-({[(cyclopentylcarbonyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-{[(cyclopentylcarbonyl)carbamothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopentylcarbonyl group, a carbamothioyl group, and a cyclopenta[b]thiophene core, making it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({[(cyclopentylcarbonyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps:
Formation of the Cyclopenta[b]thiophene Core: This can be achieved through a Gewald reaction, which involves the condensation of a ketone (such as cyclopentanone), a cyanoacetate (like methyl cyanoacetate), and elemental sulfur in the presence of a base such as morpholine.
Introduction of the Carbamothioyl Group: The intermediate product is then reacted with a suitable isothiocyanate to introduce the carbamothioyl group.
Cyclopentylcarbonyl Group Addition: Finally, the compound is treated with cyclopentanone to introduce the cyclopentylcarbonyl group, completing the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
化学反応の分析
Types of Reactions
Methyl 2-{[(cyclopentylcarbonyl)carbamothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which can reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbamothioyl group, where nucleophiles like amines or thiols can replace the existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Various nucleophiles (amines, thiols), often in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: New derivatives with substituted carbamothioyl groups.
科学的研究の応用
Methyl 2-{[(cyclopentylcarbonyl)carbamothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.
Industry: Used in the development of new materials, including polymers and advanced composites.
作用機序
The mechanism by which methyl 2-({[(cyclopentylcarbonyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate exerts its effects depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating biological pathways. For example, it could inhibit bacterial enzymes, leading to antimicrobial effects.
Chemical Reactivity: The compound’s reactivity is influenced by the electron-donating and electron-withdrawing groups present in its structure, affecting its behavior in various chemical reactions.
類似化合物との比較
Similar Compounds
Methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate: Similar core structure but lacks the carbamothioyl and cyclopentylcarbonyl groups.
Methyl 2-{[(4-chloro-3-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate: Contains a different substituent group, leading to different chemical properties.
Uniqueness
Methyl 2-{[(cyclopentylcarbonyl)carbamothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
特性
分子式 |
C16H20N2O3S2 |
|---|---|
分子量 |
352.5 g/mol |
IUPAC名 |
methyl 2-(cyclopentanecarbonylcarbamothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C16H20N2O3S2/c1-21-15(20)12-10-7-4-8-11(10)23-14(12)18-16(22)17-13(19)9-5-2-3-6-9/h9H,2-8H2,1H3,(H2,17,18,19,22) |
InChIキー |
DGTICQVCEWJYEG-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(SC2=C1CCC2)NC(=S)NC(=O)C3CCCC3 |
正規SMILES |
COC(=O)C1=C(SC2=C1CCC2)NC(=S)NC(=O)C3CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(4-chlorophenyl)acetyl]amino}-N-methylbenzamide](/img/structure/B250033.png)

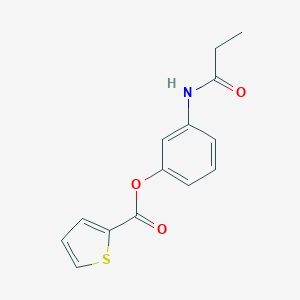
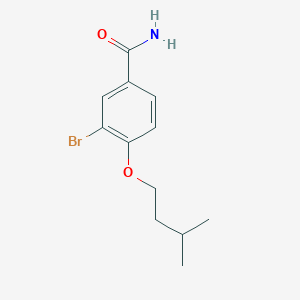
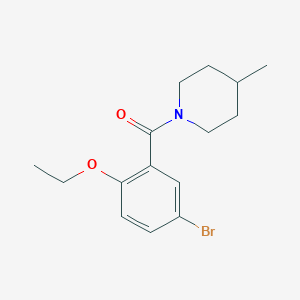
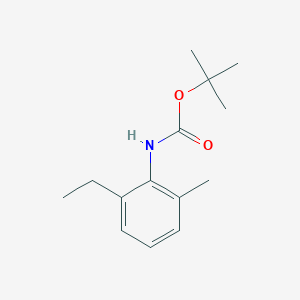
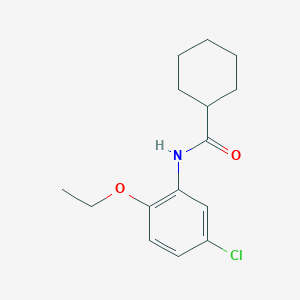
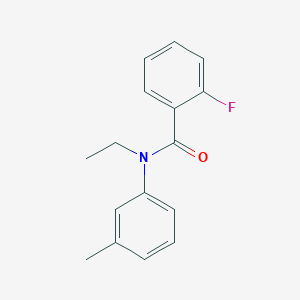
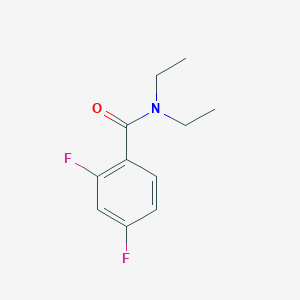
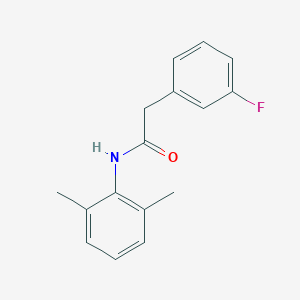
![N-[4-chloro-2-(4-morpholinyl)phenyl]-4-phenylbutanamide](/img/structure/B250049.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-3,3-dimethylbutanamide](/img/structure/B250051.png)
